2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-[(1,2-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a pyridine ring, an acetamide group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the acetamide group and the methoxyphenyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1,2-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1,2-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1,2-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-[(1,2-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
- 2-[(1,2-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-chlorophenyl)ethyl]acetamide
Uniqueness
The uniqueness of 2-[(1,2-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, may enhance its solubility and stability compared to similar compounds.
Properties
Molecular Formula |
C18H22N2O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H22N2O4/c1-13-18(16(21)9-11-20(13)2)24-12-17(22)19-10-8-14-4-6-15(23-3)7-5-14/h4-7,9,11H,8,10,12H2,1-3H3,(H,19,22) |
InChI Key |
GSCYFHWTWLEGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1C)OCC(=O)NCCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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